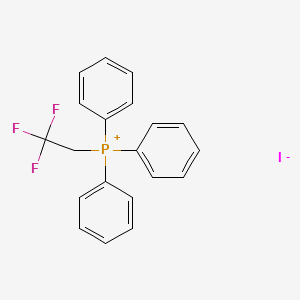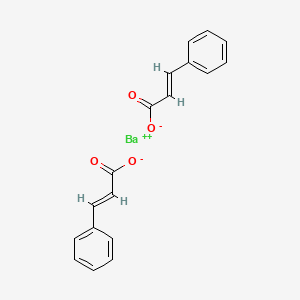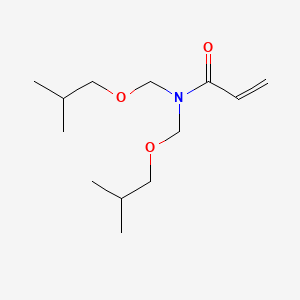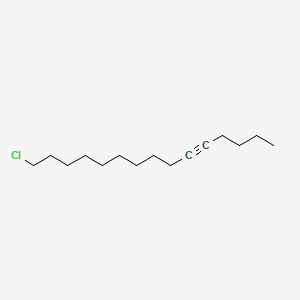
Triphenyl(2,2,2-trifluoroethyl)phosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is an organophosphorus compound that features a phosphonium cation bonded to a trifluoroethyl group and three phenyl groups, paired with an iodide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ph3P+CF3CH2I→Ph3P+CH2CF3I−
Industrial Production Methods
Industrial production methods for Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like alkoxides, amines, and halides. The reactions are typically carried out under mild to moderate conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield a phosphonium alkoxide, while oxidation can produce a phosphine oxide.
Applications De Recherche Scientifique
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of complex molecules and as a catalyst in certain reactions.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism by which Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new bonds and the release of the iodide anion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound where the trifluoroethyl group is replaced by a hydrogen atom.
Tris(2,2,2-trifluoroethyl)phosphite: Another organophosphorus compound with three trifluoroethyl groups bonded to a phosphorus atom.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group bonded to a hydroxyl group.
Uniqueness
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is unique due to the presence of both the phosphonium cation and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications that require robust and versatile reagents.
Propriétés
Numéro CAS |
60521-68-8 |
|---|---|
Formule moléculaire |
C20H17F3IP |
Poids moléculaire |
472.2 g/mol |
Nom IUPAC |
triphenyl(2,2,2-trifluoroethyl)phosphanium;iodide |
InChI |
InChI=1S/C20H17F3P.HI/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
Clé InChI |
SKYLBBLFWUXNLC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)









